molecular formula C8H9NO2 B14855353 4-Hydroxy-3-methylbenzamide

4-Hydroxy-3-methylbenzamide

Cat. No.: B14855353
M. Wt: 151.16 g/mol
InChI Key: DRJMQBVABWEWOK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylbenzamide is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylbenzamide typically involves the reaction of 4-hydroxy-3-methylbenzoic acid with ammonia or an amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: 4-Hydroxy-3-methylbenzoic acid or 4-hydroxy-3-methylbenzaldehyde.

    Reduction: 4-Hydroxy-3-methylbenzylamine.

    Substitution: 4-Halo-3-methylbenzamide derivatives.

Scientific Research Applications

4-Hydroxy-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and amide groups play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    4-Hydroxybenzamide: Lacks the methyl group at the third position.

    3-Methylbenzamide: Lacks the hydroxyl group at the fourth position.

    4-Hydroxy-3-methoxybenzamide: Contains a methoxy group instead of a methyl group at the third position.

Uniqueness: 4-Hydroxy-3-methylbenzamide is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups allows for a diverse range of chemical modifications and applications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-hydroxy-3-methylbenzamide

InChI

InChI=1S/C8H9NO2/c1-5-4-6(8(9)11)2-3-7(5)10/h2-4,10H,1H3,(H2,9,11)

InChI Key

DRJMQBVABWEWOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)O

Origin of Product

United States

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